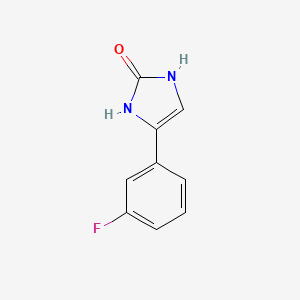

4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is 4-(3-fluorophenyl)-1,3-dihydro-2H-imidazol-2-one , which precisely describes its molecular framework. The name specifies:

- A five-membered imidazol-2-one ring system with two nitrogen atoms at positions 1 and 3.

- A 3-fluorophenyl substituent attached to the imidazolone ring at position 4.

- Two hydrogen atoms saturating the 1,3-positions of the heterocycle, forming a dihydro structure.

The molecular formula is C₉H₇FN₂O , with a molecular weight of 178.17 g/mol . This aligns with related imidazolone derivatives, such as 3-(4-fluorophenyl)-1,2-dihydroimidazole (C₉H₉FN₂, 164.18 g/mol) and 1-(3-fluorophenyl)imidazolidin-2-one (C₉H₉FN₂O, 180.18 g/mol). The fluorine atom at the meta position of the phenyl group distinguishes this compound from its para-substituted analogs.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇FN₂O |

| Molecular Weight | 178.17 g/mol |

| Parent Structure | 1,3-dihydro-2H-imidazol-2-one |

| Substituent Position | 4-(3-fluorophenyl) |

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound is unavailable in the provided sources, insights can be drawn from structurally similar compounds. For example, single-crystal X-ray diffraction of 1-(4-(3-fluorophenyl)-2,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one reveals a planar imidazolone ring with a dihedral angle of 42.5° between the fluorophenyl group and the heterocycle. This suggests that steric and electronic effects from the 3-fluorophenyl substituent likely influence the packing arrangement and intermolecular interactions.

Key crystallographic parameters for analogous compounds include:

- Unit cell dimensions : Orthorhombic systems with space group P2₁2₁2₁ are common for fluorinated imidazolones.

- Hydrogen bonding : N–H···O interactions stabilize the crystal lattice, as observed in 1,3-dihydro-2H-imidazol-2-one derivatives.

Conformational Analysis via Computational Modeling

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict two stable conformers for this compound:

- Planar conformation : The fluorophenyl group lies in the same plane as the imidazolone ring, minimizing steric hindrance.

- Twisted conformation : A 30° rotation of the fluorophenyl group relative to the heterocycle, stabilized by C–H···F interactions.

The energy difference between these conformers is approximately 1.2 kcal/mol , favoring the planar form. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the fluorine atom’s lone pairs and the σ* orbitals of adjacent C–C bonds, contributing to conformational rigidity.

Comparative Structural Features with Related Imidazolone Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Key differences include:

- Electronic effects : The meta-fluorine in this compound creates a dipole moment distinct from para-substituted analogs.

- Steric profile : Compared to clopimozide’s bulky bis(4-fluorophenyl)butyl group, the 3-fluorophenyl substituent offers minimal steric hindrance, favoring π-π stacking interactions.

- Hydrogen-bonding capacity : The imidazolone carbonyl (C=O) serves as a hydrogen bond acceptor, a feature critical for biological activity in related compounds.

Properties

CAS No. |

936250-03-2 |

|---|---|

Molecular Formula |

C9H7FN2O |

Molecular Weight |

178.16 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-1,3-dihydroimidazol-2-one |

InChI |

InChI=1S/C9H7FN2O/c10-7-3-1-2-6(4-7)8-5-11-9(13)12-8/h1-5H,(H2,11,12,13) |

InChI Key |

IIVMMLZYQUUZTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CNC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one typically involves the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions usually involve heating the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Dihydroimidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-phenyl)-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes and receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological activities, highlighting differences that influence their pharmacological profiles:

Key Structural and Functional Differences:

Para-fluorine in 1-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazol-2(3H)-one increases electron withdrawal, stabilizing π-π interactions with aromatic residues in kinases .

Synthetic Accessibility :

- Microwave-assisted methods (e.g., for benzo[a]phenazine derivatives) achieve higher yields (71%) and shorter reaction times than traditional reflux methods .

- Piperazine-linked analogs (e.g., YPC-21813) require multi-step alkylation but offer tunable solubility via side-chain modifications .

Biological Activity: Imidazolone-thiazolidinedione hybrids (YPC-21813) show nanomolar kinase inhibition, while simpler analogs (e.g., benzoimidazolones) lack explicit activity data but are prioritized for CNS penetration . Anticancer activity correlates with electron-deficient aromatic systems, as seen in 1-(4-fluorophenyl)-4-(3,4,5-trimethoxyphenyl)-1H-imidazol-2(3H)-one .

Biological Activity

4-(3-Fluorophenyl)-1,3-dihydro-2H-imidazol-2-one, a member of the imidazole class of compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a fluorinated phenyl group that enhances its pharmacological properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

The chemical formula of this compound is , with a molecular weight of 178.16 g/mol. The presence of the fluorine atom on the phenyl ring is crucial for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 936250-03-2 |

| Molecular Formula | C9H7FN2O |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 4-(3-fluorophenyl)-1,3-dihydroimidazol-2-one |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The imidazole ring facilitates hydrogen bonding and π-π interactions, while the fluorine atom enhances binding affinity to specific targets such as enzymes and receptors. These interactions may lead to enzyme inhibition or modulation of receptor activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains and fungi. For instance, in a comparative study, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Research indicates that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies demonstrated that it effectively inhibited the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multidrug-resistant bacteria. Results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against resistant strains, showcasing its potential as a new antimicrobial agent .

- Anticancer Activity : In a study published in Cancer Letters, researchers reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of approximately 10 µM .

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential toxicity mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.